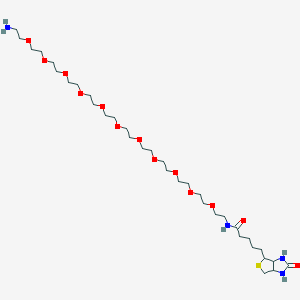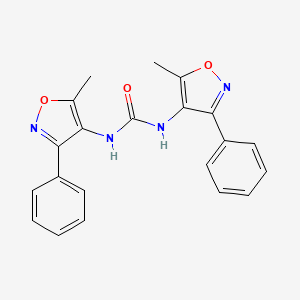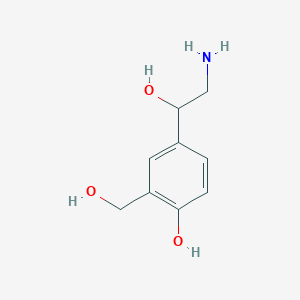![molecular formula C10H16N2 B3118700 N-methyl-N-[2-(methylamino)ethyl]aniline CAS No. 2412-49-9](/img/structure/B3118700.png)
N-methyl-N-[2-(methylamino)ethyl]aniline
Overview
Description
N-methyl-N-[2-(methylamino)ethyl]aniline: is an organic compound with the molecular formula C10H16N2. It is a derivative of aniline, characterized by the presence of a methyl group attached to the nitrogen atom and an ethyl group substituted with a methylamino group.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reductive Alkylation: One common method for synthesizing N-methyl-N-[2-(methylamino)ethyl]aniline involves the reductive alkylation of aniline with formaldehyde and methylamine. This reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Nucleophilic Substitution: Another approach involves the nucleophilic substitution of N-methyl-2-chloroethylamine with aniline. This reaction is usually carried out in an organic solvent like dichloromethane or ethanol, with a base such as sodium hydroxide to facilitate the substitution.
Industrial Production Methods: Industrial production of this compound often employs large-scale reductive alkylation processes. These processes are optimized for high yield and purity, using continuous flow reactors and advanced purification techniques like distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-methyl-N-[2-(methylamino)ethyl]aniline can undergo oxidation reactions, typically forming N-oxide derivatives. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: The compound can be reduced to form secondary amines. Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: It can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halides, alkoxides, and other nucleophiles in the presence of bases like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Secondary amines.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-methyl-N-[2-(methylamino)ethyl]aniline is used as an intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals. Its unique structure allows for the formation of complex molecules through further chemical modifications.
Biology and Medicine: In biological research, this compound is used as a building block for the synthesis of bioactive molecules
Industry: Industrially, this compound is employed in the production of specialty chemicals, including surfactants, corrosion inhibitors, and polymer additives. Its versatility makes it valuable in various manufacturing processes .
Mechanism of Action
The mechanism by which N-methyl-N-[2-(methylamino)ethyl]aniline exerts its effects depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile, participating in various substitution and addition reactions. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The exact molecular targets and pathways involved vary depending on the context of its use .
Comparison with Similar Compounds
N-methylaniline: A simpler derivative of aniline with a single methyl group attached to the nitrogen atom.
N,N-dimethylaniline: Contains two methyl groups attached to the nitrogen atom, making it more sterically hindered.
N-ethyl-N-methylaniline: Similar structure but with an ethyl group instead of a methylamino group.
Uniqueness: N-methyl-N-[2-(methylamino)ethyl]aniline is unique due to the presence of both a methyl group and a methylaminoethyl group attached to the nitrogen atom. This dual substitution provides distinct chemical properties, such as increased nucleophilicity and the ability to form stable complexes with various reagents .
Properties
IUPAC Name |
N,N'-dimethyl-N'-phenylethane-1,2-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-11-8-9-12(2)10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIIUZOINSAAJMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCN(C)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-methyl-1H-chromeno[2,3-b][1,6]naphthyridine-1,11(2H)-dione](/img/structure/B3118625.png)
![methyl 3-[[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]amino]thiophene-2-carboxylate](/img/structure/B3118626.png)



![N-isopropyl-5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B3118643.png)
![1-(phenylsulfonyl)-5-{1-[3-(trifluoromethyl)phenoxy]ethyl}-1H-pyrazole](/img/structure/B3118644.png)
![1-(methylsulfonyl)-5-{1-[3-(trifluoromethyl)phenoxy]ethyl}-1H-pyrazole](/img/structure/B3118654.png)
![N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]-4-(trifluoromethoxy)aniline](/img/structure/B3118670.png)
![Methyl 3-[5-({[(4-chloroanilino)carbonyl]oxy}methyl)-2-furyl]-2-thiophenecarboxylate](/img/structure/B3118671.png)
![N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene](3-chlorophenyl)methanamine](/img/structure/B3118692.png)
![N-[2-(2-hydroxy-2-adamantyl)phenyl]cyclopropanecarboxamide](/img/structure/B3118698.png)

